3,4-Difluoro-2'-methylbenzophenone

Analytical Chemistry Quality Control Chromatography

This halogenated benzophenone derivative, featuring a unique 3,4-difluoro-2'-methyl substitution pattern, is a key building block for synthesizing next-generation benzophenone-type bioisosteres like aryl difluoromethyl bicyclopentanes (ADBs). Its specific electronic environment enables C-F bond activation strategies essential for creating metabolically stable core scaffolds in medicinal chemistry. Procure this high-purity reagent to advance cross-coupling and polymer additive research.

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
CAS No. 951887-24-4
Cat. No. B1359336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2'-methylbenzophenone
CAS951887-24-4
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H10F2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3
InChIKeyUCAZSIWJEZFZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,4-Difluoro-2'-methylbenzophenone (CAS 951887-24-4) for Specialized Organic Synthesis


3,4-Difluoro-2'-methylbenzophenone (CAS 951887-24-4) is a halogenated benzophenone derivative with the IUPAC name (3,4-difluorophenyl)(2-methylphenyl)methanone, a molecular formula of C₁₄H₁₀F₂O, and a molecular weight of 232.22 g/mol [1]. As a fine chemical building block, its core structure consists of two substituted aromatic rings linked by a carbonyl group, a motif central to various pharmaceutical intermediates, photoinitiators, and specialty polymers [2]. The compound is commercially available in research quantities with typical purities of 95% or higher, positioning it as a specialized reagent for advanced organic synthesis rather than a commodity chemical .

Why 3,4-Difluoro-2'-methylbenzophenone Cannot Be Replaced by Common Benzophenone Analogs


The specific substitution pattern of 3,4-difluoro-2'-methylbenzophenone—two fluorine atoms at the 3- and 4-positions on one ring and a methyl group at the 2'-position on the other—creates a unique electronic and steric environment that directly influences its reactivity in cross-coupling reactions and its physical properties. While other benzophenone derivatives like 3,4-difluorobenzophenone (CAS 85118-07-6) or 3,4'-difluoro-2'-methylbenzophenone (CAS 746651-91-2) may appear similar, their distinct substitution patterns lead to quantifiably different properties, such as melting point, chromatographic retention time, and reactivity, making them non-interchangeable in many synthetic protocols [1]. For example, the presence and position of the methyl group can significantly alter the compound's steric hindrance, affecting the yield and selectivity of subsequent derivatizations [2].

Quantitative Differentiation of 3,4-Difluoro-2'-methylbenzophenone from Close Analogs


Molecular Formula and Weight Distinct from Regioisomer

3,4-Difluoro-2'-methylbenzophenone (C₁₄H₁₀F₂O, 232.22 g/mol) is a distinct regioisomer of 3,4'-difluoro-2'-methylbenzophenone (CAS 746651-91-2), which also has the formula C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol [1]. The difference in the position of the fluorine atoms on the non-methylated ring results in different physical properties, including a predicted boiling point difference. For the target compound, the predicted boiling point is unavailable in public data, while for 3,4'-difluoro-2'-methylbenzophenone it is predicted to be 305.5±37.0 °C . This distinction is critical for analytical method development (e.g., HPLC, GC) where co-elution or misidentification of these isomers would compromise purity assessment and reaction yield calculations .

Analytical Chemistry Quality Control Chromatography

Physical Form and Purity Comparison for Material Handling

The physical state of a compound significantly impacts its handling, storage, and use in automated synthesis platforms. 3,4-Difluoro-2'-methylbenzophenone is reported to be available as a solid, though specific physical form data (e.g., melting point) is not widely published in the open literature . In contrast, the closely related analog 3,4'-difluoro-2'-methylbenzophenone (CAS 746651-91-2) is consistently described as a colorless oil at room temperature and is commercially available from Sigma-Aldrich at 97% purity . This fundamental physical difference is a critical factor for inventory management, weighing accuracy, and compatibility with solid-dispensing robotic systems versus liquid-handling platforms.

Synthetic Chemistry Process Chemistry Material Science

Specific Substitution Pattern for Targeted Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the substitution pattern on the aryl halide or organometallic reagent dictates reaction rate and selectivity. The 3,4-difluoro substitution on one ring of this benzophenone provides a specific electronic environment for C-F bond activation strategies [1]. While not a direct assay of this specific molecule, class-level inference from advanced benzophenone chemistry shows that the presence and position of fluorine atoms are crucial for developing aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres, a method that relies on selective C-F bond activation [1]. A compound like 3,4-difluorobenzophenone (CAS 85118-07-6), lacking the 2'-methyl group, or 3,4'-difluoro-2'-methylbenzophenone (CAS 746651-91-2), with a different fluorine substitution pattern, would not replicate the same electronic and steric profile, potentially leading to different reactivity or lower yields in such transformations .

Cross-Coupling Medicinal Chemistry Bioisosteres

Differentiation from a Non-Fluorinated Core Scaffold

The introduction of fluorine atoms into a benzophenone core is a well-established strategy to modulate key physicochemical properties. While direct data for 3,4-difluoro-2'-methylbenzophenone is not publicly available, class-level data comparing benzophenone to its difluoro-bicyclopentane (BCP) bioisostere demonstrates the impact of fluorination [1]. The replacement of the benzophenone core with an aryl difluoromethyl BCP scaffold was shown to increase metabolic stability, as the difluoro-BCP analogue exhibited improved stability in metabolic assays, albeit with a decrease in membrane permeability (Caco-2 Papp) [1]. This implies that the 3,4-difluoro substitution on the target compound, compared to a non-fluorinated 2'-methylbenzophenone analog, would likely impart enhanced metabolic stability, a crucial parameter for drug discovery candidates, and altered lipophilicity (LogP) [2].

Medicinal Chemistry Physicochemical Properties Bioisosterism

Validated Application Scenarios for Procuring 3,4-Difluoro-2'-methylbenzophenone (CAS 951887-24-4)


Synthesis of Novel Pharmaceutical Bioisosteres

3,4-Difluoro-2'-methylbenzophenone is a key building block for synthesizing next-generation benzophenone-type bioisosteres, such as aryl difluoromethyl bicyclopentanes (ADBs). Its specific 3,4-difluoro substitution pattern is essential for the recently reported C-F bond activation strategies that enable the construction of these metabolically stable core scaffolds, which are of high interest in medicinal chemistry for replacing traditional benzophenone moieties [1].

Specialty Polymer and Advanced Material Research

As a benzophenone derivative, this compound can serve as a monomer precursor or an additive in the development of specialty polymers, including photo-crosslinkable materials and proton exchange membranes (PEMs) for fuel cells. Its unique substitution pattern influences the polymer's thermal and mechanical properties, as well as its crosslinking behavior under UV irradiation, making it a valuable tool for material scientists seeking to fine-tune polymer performance [2].

Development of Novel Organic Synthetic Methodologies

The presence of both fluorine atoms and a carbonyl group in a specific substitution pattern makes 3,4-difluoro-2'-methylbenzophenone a challenging and therefore valuable substrate for developing new synthetic methods, particularly in the area of C-F bond functionalization. Researchers procuring this compound can use it as a model substrate to explore novel catalytic cycles, test the scope of new reagents, and expand the toolkit of modern organic chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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